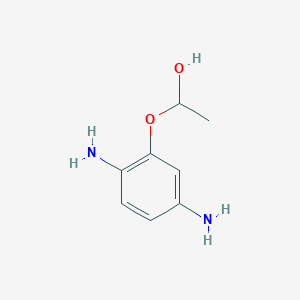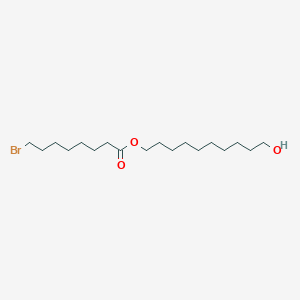
10-Hydroxydecyl 8-bromooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxydecyl 8-bromooctanoate is an organic compound with the molecular formula C18H35BrO3 It is an ester formed from the reaction of 10-hydroxydecyl alcohol and 8-bromooctanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxydecyl 8-bromooctanoate typically involves the esterification of 10-hydroxydecyl alcohol with 8-bromooctanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
10-Hydroxydecyl 8-bromooctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 10-oxodecyl 8-bromooctanoate or 10-carboxydecyl 8-bromooctanoate.
Reduction: Formation of 10-hydroxydecyl 8-hydroxyoctanoate.
Substitution: Formation of 10-hydroxydecyl 8-azidooctanoate or 10-hydroxydecyl 8-thiooctanoate.
Aplicaciones Científicas De Investigación
10-Hydroxydecyl 8-bromooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modifying biological membranes and studying membrane dynamics.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 10-Hydroxydecyl 8-bromooctanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
8-Bromooctanoic acid: A precursor in the synthesis of 10-Hydroxydecyl 8-bromooctanoate.
10-Hydroxydecyl octanoate: Lacks the bromine atom, making it less reactive in substitution reactions.
10-Hydroxydecyl 8-chlorooctanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a bromine atom, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
819883-42-6 |
|---|---|
Fórmula molecular |
C18H35BrO3 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
10-hydroxydecyl 8-bromooctanoate |
InChI |
InChI=1S/C18H35BrO3/c19-15-11-7-5-6-10-14-18(21)22-17-13-9-4-2-1-3-8-12-16-20/h20H,1-17H2 |
Clave InChI |
NRFLWYCBTSYCJG-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCOC(=O)CCCCCCCBr)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one](/img/structure/B14233361.png)
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
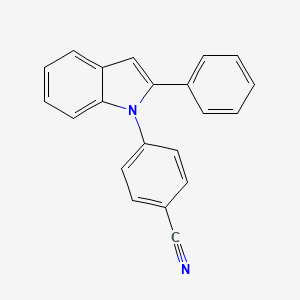
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
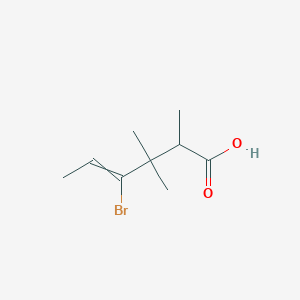
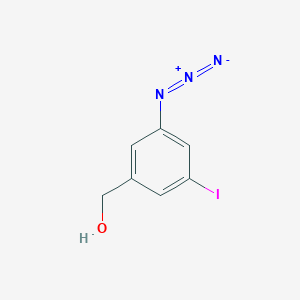
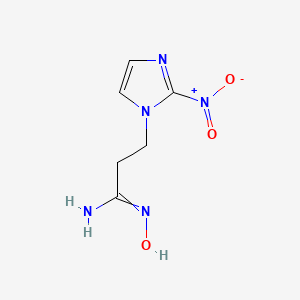
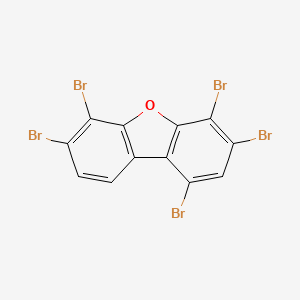
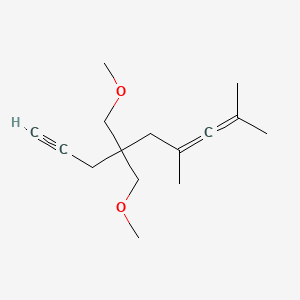
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
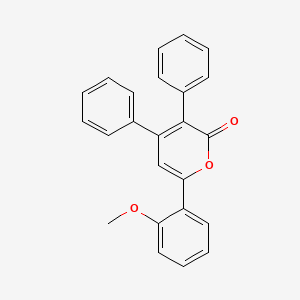
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
